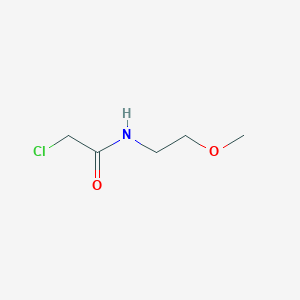

2-chloro-N-(2-methoxyethyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds typically involves reactions such as acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide showcased a process starting from N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol. This method demonstrated high yields and efficiency, which could provide insights into analogous synthesis pathways for 2-chloro-N-(2-methoxyethyl)acetamide (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied, with findings indicating the importance of intramolecular and intermolecular hydrogen bonding in determining the conformation and stability of these compounds. For example, in 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, the linearly extended conformation and the angles between amide groups play a crucial role in their chemical behavior and potential biological activity (Camerman et al., 2005).

Chemical Reactions and Properties

Acetamide compounds participate in a variety of chemical reactions, demonstrating versatility in chemical synthesis and applications. For instance, the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane has been used to synthesize silylated derivatives, showcasing the compound's reactivity towards silylation and potential for further functionalization (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. Investigations into compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide have revealed detailed insights into their crystal structure, highlighting the significance of intramolecular hydrogen bonding and intermolecular interactions in determining the compound's physical characteristics (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical behavior of acetamide derivatives under various conditions can provide valuable information for their application in synthesis, material science, and potentially pharmacology. For example, studies on the silylation of N-(2-hydroxyphenyl)acetamide have revealed the formation of heterocycles and the impact of different substituents on the chemical properties of the resulting compounds (Lazareva et al., 2017).

Applications De Recherche Scientifique

Metabolism in Human and Rat Liver Microsomes : Acetochlor, alachlor, butachlor, and metolachlor, which are structurally related to 2-chloro-N-(2-methoxyethyl)acetamide, are pre-emergent herbicides. They are metabolized in liver microsomes of rats and humans, involving a pathway leading to a DNA-reactive dialkylbenzoquinone imine. The study identified the cytochrome P450 isoforms responsible for human metabolism of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Reception and Activity Affected by Wheat Straw and Irrigation : The application of acetochlor, alachlor, and metolachlor (related to 2-chloro-N-(2-methoxyethyl)acetamide) on plots with varying levels of wheat straw showed that straw levels above 1120 kg/ha resulted in only 50% or less of the herbicides reaching the soil surface before irrigation. This study highlighted how environmental factors like crop residue can influence the efficacy and distribution of such herbicides (Banks & Robinson, 1986).

Inhibition of Fatty Acid Synthesis in Green Algae : Chloroacetamides like alachlor and metazachlor, structurally similar to 2-chloro-N-(2-methoxyethyl)acetamide, were studied for their effect on fatty acid synthesis in the green alga Scenedesmus Acutus. This study contributes to understanding the ecological impact of such herbicides (Weisshaar & Böger, 1989).

Adsorption and Mobility Influenced by Soil Properties : A study of alachlor and metolachlor showed their adsorption being correlated with soil organic matter and clay content. It highlighted how soil properties influence the behavior of herbicides in the environment (Peter & Weber, 1985).

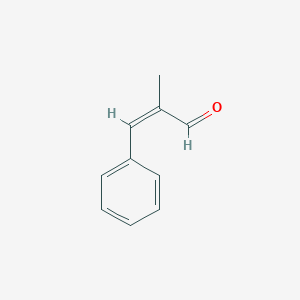

Herbicidal Activity of Derivatives : Research on N-(1-Arylethenyl)-2-chloroacetamides revealed that derivatives like 2-chloro-N-(2-methoxyethyl)-N-(2-methyl-1-phenylpropen-1-yl)acetamide showed high activity against upland weeds, indicating potential for developing effective herbicides (Okamoto et al., 1991).

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2-methoxyethyl)acetamide . For instance, the compound’s stability can be affected by pH, with hydrolysis occurring in alkaline media . The compound’s solubility in water and organic solvents can also influence its distribution and bioavailability .

Propriétés

IUPAC Name |

2-chloro-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-9-3-2-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXIGHWTJSUAIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368392 | |

| Record name | 2-chloro-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-methoxyethyl)acetamide | |

CAS RN |

10263-66-8 | |

| Record name | 2-Chloro-N-(2-methoxyethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10263-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(2-methoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2-methoxyethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

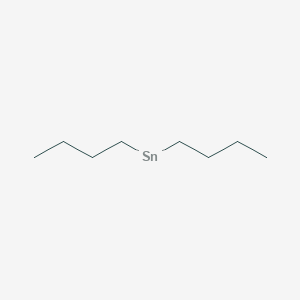

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)

![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)